molecular formula C15H18FN5O2S B2891891 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 921515-15-3

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No. B2891891
CAS RN: 921515-15-3
M. Wt: 351.4
InChI Key: JYRMBELFTGCCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazo[2,1-c][1,2,4]triazole, which is a type of heterocyclic compound. These types of compounds are often used in the development of pharmaceuticals due to their diverse biological activities .

Scientific Research Applications

Synthesis and Characterization

The synthesis of imidazo[1,2-a]pyridines, imidazo[2,1-b]thiazoles, and related compounds is a keen area of interest due to their promising applications in medicinal chemistry and material science. For instance, the synthesis of various imidazole derivatives, including the introduction of fluorophenyl groups and methoxyethyl acetamide functionalities, has been explored to enhance their biological activity and physicochemical properties. These compounds are characterized using advanced techniques such as IR, NMR, LCMS, and X-ray crystallography to confirm their structures and study their properties (Kundapur et al., 2012), (Banu et al., 2013).

Biological Activities

The antimicrobial, anti-inflammatory, and antitumor activities of imidazole derivatives make them valuable in the development of new therapeutic agents. For example, some imidazole derivatives have shown promising antibacterial and antifungal activities against various pathogens, as well as potential anti-inflammatory effects. These findings suggest the utility of these compounds in designing new drugs with improved efficacy and selectivity (Sowmya et al., 2017), (Ding et al., 2012).

Photophysical Properties

The photophysical properties of imidazole derivatives, such as their fluorescence and solvatochromism, are explored for potential applications in fluorescent probes and materials science. These studies often involve the synthesis of novel fluorophores based on imidazole frameworks and their evaluation in various solvents to understand their electronic properties and potential uses in sensing and imaging applications (Padalkar et al., 2015).

Corrosion Inhibition

Imidazole derivatives are also investigated for their corrosion inhibition properties, particularly for protecting metals in acidic environments. By studying the structure-activity relationships and adsorption behaviors of these compounds on metal surfaces, researchers aim to develop more efficient corrosion inhibitors for industrial applications. The efficacy of these inhibitors is assessed through various electrochemical and surface analysis techniques, highlighting the potential of imidazole derivatives in materials protection (Prashanth et al., 2021).

properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O2S/c1-23-9-6-17-13(22)10-24-15-19-18-14-20(7-8-21(14)15)12-4-2-11(16)3-5-12/h2-5H,6-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRMBELFTGCCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.